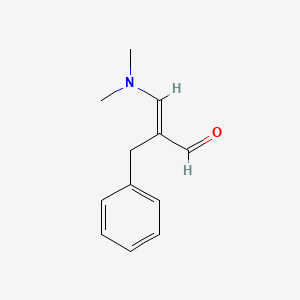
(E)-2-Benzyl-3-(dimethylamino)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyloxy-3-(dimethylamino)acrolein is an organic compound with the molecular formula C12H15NO2 It is a derivative of acrolein, featuring a benzyloxy group and a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-3-(dimethylamino)acrolein typically involves multiple steps. One common method starts with benzyloxyacetaldehyde diethyl acetal, which is reacted with phosphorus pentachloride at low temperatures (0°C) and then heated to 75°C. The resulting intermediate is then treated with N,N-dimethylformamide at room temperature for 72 hours. Finally, the product is obtained by treating the reaction mixture with sodium hydroxide in water to achieve a pH of 8 .
Industrial Production Methods
While specific industrial production methods for 2-Benzyloxy-3-(dimethylamino)acrolein are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions and using continuous flow processes to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-Benzyloxy-3-(dimethylamino)acrolein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzyloxy and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.
科学的研究の応用
2-Benzyloxy-3-(dimethylamino)acrolein has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Benzyloxy-3-(dimethylamino)acrolein involves its interaction with various molecular targets. The compound can form adducts with proteins and DNA, leading to changes in their structure and function. It can also induce oxidative stress and disrupt cellular processes, contributing to its biological effects .
類似化合物との比較
Similar Compounds
3-Dimethylaminoacrolein: This compound is structurally similar but lacks the benzyloxy group.
2-Benzyloxyacrolein:
Uniqueness
2-Benzyloxy-3-(dimethylamino)acrolein is unique due to the presence of both benzyloxy and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and synthetic processes.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
(E)-2-benzyl-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C12H15NO/c1-13(2)9-12(10-14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3/b12-9+ |
InChIキー |
XCFSOIDTZWNRHP-FMIVXFBMSA-N |
異性体SMILES |
CN(C)/C=C(\CC1=CC=CC=C1)/C=O |
正規SMILES |
CN(C)C=C(CC1=CC=CC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



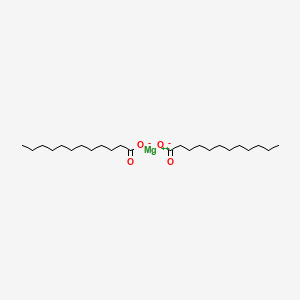
![3-(3,4-Dichlorophenyl)-1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)urea](/img/structure/B13824447.png)
![(4S)-3-[3-[3-(dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13824455.png)
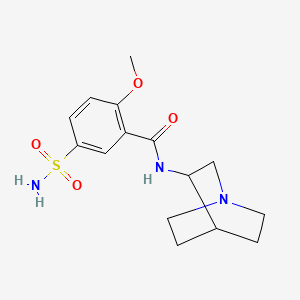
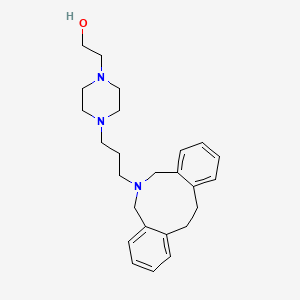
![3-methyl-N-{2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}butanamide](/img/structure/B13824464.png)
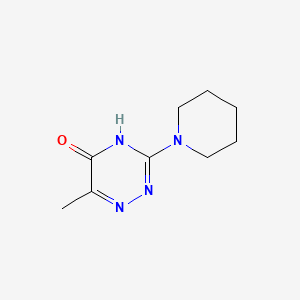
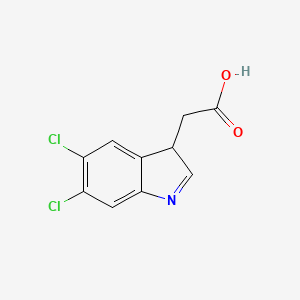
![1-(3,4-dimethoxyphenyl)-3-{[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]amino}propan-1-one](/img/structure/B13824495.png)
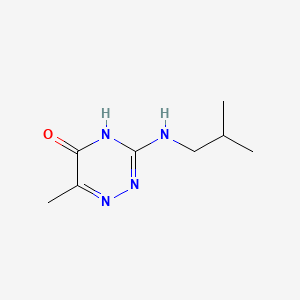
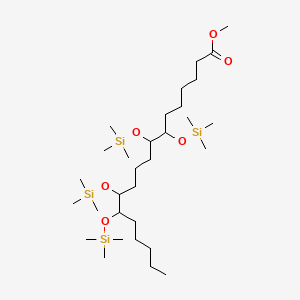
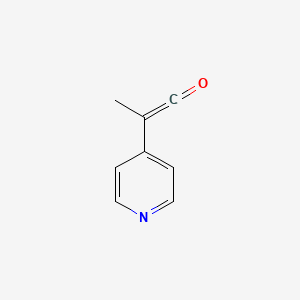
![tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate](/img/structure/B13824518.png)
